molecular formula C23H28N2OS B2733247 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235694-89-9

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2733247
CAS RN: 1235694-89-9
M. Wt: 380.55
InChI Key: UNJGJQRYOCHTRZ-VAWYXSNFSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

HIV Treatment

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry, can be blocked by certain piperidine derivatives .

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.

Multicomponent Reactions

Piperidine derivatives are involved in multicomponent reactions . These are highly efficient reactions in which three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product .

Biological Activity Studies

Piperidine derivatives are often used in studies of biological activity . They can be used to investigate various biological processes and interactions, and to identify potential drug targets .

Pharmacological Activity Studies

Piperidine derivatives are used in pharmacological activity studies . They can be used to investigate the interactions of drugs with their receptors, and to study the behavior of drugs in the body .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to have potent anti-acetylcholinesterase (anti-AChE) inhibitors .

Future Directions

The future directions in the field of piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new potential drugs containing the piperidine moiety, and further exploration of their pharmacological applications .

properties

IUPAC Name

(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS/c1-27-22-10-6-5-9-21(22)18-25-15-13-20(14-16-25)17-24-23(26)12-11-19-7-3-2-4-8-19/h2-12,20H,13-18H2,1H3,(H,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJGJQRYOCHTRZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide

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